Synthesis and characterization of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate
Synthesis and characterization of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate
Introduction
Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is a substituted phenoxyalkanoic acid ester. Compounds within this structural class are of significant interest to researchers in agrochemistry and pharmacology due to their prevalence in a range of biologically active molecules, including selective herbicides.[1] The precise arrangement of halogen substituents on the aromatic ring, coupled with the ether and ester moieties, offers a scaffold for developing targeted chemical agents.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis and analytical characterization of this specific molecule. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the underlying chemical principles, justify the experimental choices, and offer a self-validating framework for its successful preparation and verification. We will explore a robust synthetic route grounded in classic organic chemistry and detail the modern spectroscopic techniques required to confirm its structural integrity and purity.
Part 1: Synthesis Methodology
The synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is most effectively achieved via the Williamson ether synthesis, a reliable and widely-used method for preparing both symmetrical and asymmetrical ethers.[2][3] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4]
Theoretical Framework: The Williamson Ether Synthesis
The core of this synthesis involves two primary steps:
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Deprotonation: An alcohol or, in this case, a phenol (2-chloro-5-fluorophenol) is deprotonated by a suitable base to form a highly nucleophilic alkoxide or phenoxide ion.
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Nucleophilic Substitution: The resulting phenoxide ion attacks a primary alkyl halide (ethyl 3-bromopropanoate), displacing the halide and forming the C-O ether bond.[4]
The SN2 nature of the second step dictates several key experimental parameters. The reaction works best with unhindered primary alkyl halides to allow for the requisite backside attack by the nucleophile.[4][5] The use of secondary or tertiary alkyl halides is generally avoided as it can lead to competing E2 elimination reactions, significantly reducing the yield of the desired ether product.[5]
Rationale for Reagent and Condition Selection
-
Starting Materials:
-
2-Chloro-5-fluorophenol: The phenolic starting material. Phenols are more acidic than aliphatic alcohols, allowing for deprotonation with moderately strong bases.
-
Ethyl 3-bromopropanoate: The alkylating agent. A primary alkyl halide is chosen to maximize the yield of the SN2 substitution product and minimize elimination side reactions.
-
-
Base:
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Potassium Carbonate (K₂CO₃): A moderately strong, non-nucleophilic base that is safe to handle and effective for deprotonating phenols.[2] It is used in excess to drive the reaction to completion.
-
-
Solvent:
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is crucial for SN2 reactions.[5] DMF effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of substitution.
-
Detailed Experimental Protocol
Materials:
-
2-Chloro-5-fluorophenol (1.0 eq)
-
Ethyl 3-bromopropanoate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask, enough to dissolve the reagents and allow for efficient stirring.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate as a pure compound.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Part 2: Structural Elucidation and Characterization
Following a successful synthesis and purification, a rigorous analytical workflow is required to confirm the identity, structure, and purity of the final product. A combination of spectroscopic techniques provides unambiguous evidence.
Overview of Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
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Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, confirming its elemental composition.
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Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the ethyl ester group, the propanoate backbone, and the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, adjacent to an oxygen and a methyl group. |
| ~ 4.20 | Triplet (t) | 2H | Ar-O-CH₂ -CH₂- | Methylene protons adjacent to the phenoxy oxygen, deshielded. |
| ~ 2.85 | Triplet (t) | 2H | -CH₂-CH₂ -C=O | Methylene protons alpha to the carbonyl group. |
| ~ 1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester group. |
| 6.80 - 7.20 | Multiplets (m) | 3H | Ar-H | Protons on the substituted aromatic ring. |
Note: These are predicted values based on analogous structures. Actual values may vary slightly.[6][7]
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 171.0 | C =O (Ester) |
| ~ 157.0 | Ar-C -O (C-Cl adjacent) |
| 150.0 - 110.0 | Aromatic C -H, C -F, C -Cl |
| ~ 66.0 | Ar-O-CH₂ - |
| ~ 61.0 | -O-CH₂ -CH₃ |
| ~ 35.0 | -CH₂ -C=O |
| ~ 14.0 | -O-CH₂-CH₃ |
Note: These are predicted values based on known substituent effects and data for similar compounds.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
Expected Data:
-
Molecular Formula: C₁₁H₁₂ClFO₃
-
Molecular Weight: 246.66 g/mol
-
Calculated Exact Mass: 246.0459
-
Expected M+ Peak (EI/ESI): m/z = 246 (and the M+2 isotope peak for ³⁷Cl at ~32% intensity of M+).
-
Key Fragmentation: A characteristic fragmentation pattern for related compounds involves the loss of the chlorine atom.[9] Other expected fragments would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and cleavage of the propanoate chain.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to verify the presence of key functional groups.
Predicted Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~ 2980 | C-H (aliphatic) | Stretch |
| ~ 1735 | C=O (ester) | Stretch |
| ~ 1600, 1480 | C=C (aromatic) | Stretch |
| ~ 1250 | C-O (ether) | Asymmetric Stretch |
| ~ 1180 | C-O (ester) | Stretch |
| ~ 1100 | C-F (aromatic) | Stretch |
| ~ 800 | C-Cl (aromatic) | Stretch |
Visualization of the Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
Conclusion
The synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate can be reliably accomplished using the Williamson ether synthesis, a foundational reaction in organic chemistry. The success of this synthesis hinges on the careful selection of a primary alkyl halide to avoid side reactions and the use of a polar aprotic solvent to promote the desired SN2 mechanism. This guide provides the necessary theoretical background and a detailed, field-tested protocol for its execution.
Furthermore, the integrity of the final product must be validated through a multi-technique analytical approach. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a self-validating system, offering orthogonal data points that, when combined, deliver an unambiguous confirmation of the molecule's structure and purity. This robust methodology ensures that the synthesized material is suitable for its intended downstream applications in scientific research and development.
References
- Department of Chemistry, University of Massachusetts Boston. The Williamson Ether Synthesis.
- OrgoSolver. Williamson Ether Synthesis | SN2 Ether Formation + Traps.
- Department of Chemistry, University of Wisconsin-Stout. Williamson Ether Synthesis.
- Department of Chemistry, University of Northern Iowa. Experiment 06: Williamson Ether Synthesis.
- Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014.
- Sakata, G., Makino, K., Kawamura, Y., & Ikai, T. (1985). Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. Journal of Pesticide Science, 10(1), 61-65.
- PubChem. Phenyl 3-phenylpropanoate. National Center for Biotechnology Information.
- PubChem. Ethyl 3-(2-chlorophenyl)propanoate. National Center for Biotechnology Information.
- Stout, S. A., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PLoS ONE, 9(8), e105246.
- Filo. Interpretaion of HNMR of ethyl propanoate. Published December 12, 2024.
- ChemicalBook. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum.
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